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Compound of Interest

Compound Name:
2-Bromo-4-ethynyl-1-

methoxybenzene

CAS No.: 859211-28-2

Cat. No.: B1446846

Get Quote

2-Bromo-4-ethynyl-1-methoxybenzene is a highly functionalized aromatic compound, serving

as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility stems

from the unique arrangement of its functional groups: a terminal alkyne for coupling reactions,

a bromine atom for further substitutions, and a methoxy group influencing the ring's electronics.

[1][3] Infrared (IR) spectroscopy is an indispensable first-pass analytical technique for

confirming the identity and purity of such molecules. By measuring the absorption of infrared

radiation, which excites molecular vibrations, IR spectroscopy provides a distinct "fingerprint"

directly related to the molecule's functional groups and overall structure.[4][5]

This guide provides a detailed analysis of the expected IR spectrum of 2-Bromo-4-ethynyl-1-
methoxybenzene. As a Senior Application Scientist, my objective is not merely to list peak

positions, but to explain the rationale behind the spectral features. We will dissect the spectrum

by comparing it to simpler, related molecules to understand how each functional group

contributes to the final spectral signature. This comparative approach offers researchers a

robust framework for interpreting their own experimental data with confidence.
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Experimental Protocol: Acquiring a High-Quality
Spectrum
For a solid organic compound like 2-Bromo-4-ethynyl-1-methoxybenzene, the choice of

sampling technique is critical to obtaining a clean, interpretable spectrum. While methods like

Nujol mulls or KBr pellets are common, they can introduce artifacts; Nujol has its own C-H

absorption bands, and KBr pellets can be affected by moisture.[6][7]

The Thin Solid Film method is often superior as it yields a neat spectrum of the compound

without interfering substances.[6][8] The causality behind this choice is simple: by dissolving

the compound in a volatile solvent and evaporating it on an IR-transparent salt plate, we are

left with only the analyte in the path of the IR beam.

Step-by-Step Methodology for Thin Solid Film
Preparation

Sample Dissolution: Dissolve 5-10 mg of 2-Bromo-4-ethynyl-1-methoxybenzene in a few

drops of a volatile solvent (e.g., methylene chloride or diethyl ether).[6] The solvent must be

volatile enough to evaporate quickly and not leave a residue.

Plate Application: Using a pipette, apply a single drop of the solution onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).[8]

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid

film of the compound will be deposited on the plate.[6]

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and

record the spectrum.

Optimization: If the absorption peaks are too intense (saturating the detector), the film is too

thick. Clean the plate with solvent and prepare a new film using a more dilute solution.[8] If

the peaks are too weak, add another drop of the original solution to the existing film and re-

evaporate the solvent.[8]

This protocol is a self-validating system; the quality of the resulting spectrum (i.e., strong, non-

saturated peaks) directly confirms the successful preparation of the sample film.
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Sample Preparation Data Acquisition

Optimization Loop
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Caption: Workflow for IR sample preparation using the Thin Solid Film method.

Spectral Analysis of 2-Bromo-4-ethynyl-1-
methoxybenzene
The IR spectrum can be logically divided into the functional group region (>1500 cm⁻¹) and the

fingerprint region (<1500 cm⁻¹).[9] The former contains characteristic, high-energy vibrations

(stretches), while the latter contains complex bending vibrations unique to the molecule as a

whole.
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The key to interpretation is to systematically identify the absorptions associated with each

functional group present in the molecule.

Key Functional Groups

Characteristic IR Vibrations

2-Bromo-4-ethynyl-1-methoxybenzene

Terminal Alkyne
(-C≡C-H)

Aromatic Ring
(Substituted Benzene)

Aryl Ether
(Ar-O-CH3)

Aryl Halide
(Ar-Br)

≡C-H Stretch
(~3300 cm⁻¹)

C≡C Stretch
(2100-2140 cm⁻¹)

Aromatic C-H Stretch
(>3000 cm⁻¹)

Aromatic C=C Stretch
(1500-1600 cm⁻¹)

Asymmetric C-O-C Stretch
(~1250 cm⁻¹)

Symmetric C-O-C Stretch
(~1040 cm⁻¹)

C-Br Stretch
(515-690 cm⁻¹)

Click to download full resolution via product page

Caption: Logical breakdown of the molecule into functional groups and their IR signatures.

Table 1: Predicted IR Absorption Bands for 2-Bromo-4-
ethynyl-1-methoxybenzene
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Functional Group
Assignment

~3300 Strong, Sharp ≡C-H Stretch
Terminal Alkyne[10]

[11][12]

3100-3000 Medium-Weak C-H Stretch
Aromatic Ring[4][13]

[14]

3000-2850 Medium C-H Stretch
Methoxy (-OCH₃)

Group[4][15]

2140-2100 Weak-Medium C≡C Stretch
Terminal Alkyne[16]

[17][18]

~1600 & ~1500 Medium C=C In-Ring Stretch
Aromatic Ring[4][13]

[16]

~1250 Strong
Asymmetric Ar-O-C

Stretch
Aryl Ether[19][20]

~1040 Medium
Symmetric Ar-O-C

Stretch
Aryl Ether[19][20]

900-675 Strong
C-H Out-of-Plane

Bend
Aromatic Ring[4][16]

700-610 Strong, Broad ≡C-H Bend Terminal Alkyne[10]

690-515 Medium-Strong C-Br Stretch Aryl Bromide[4]

Comparative Analysis: Isolating Functional Group
Contributions
To truly understand the spectrum, we compare it with molecules that contain subsets of its

functional groups. This allows us to pinpoint the spectral contributions of the ethynyl and bromo

substituents.

Alternative 1: 4-Ethynylanisole. This molecule removes the bromine atom, allowing us to see

the spectrum of the ethynyl-substituted anisole core. Its spectrum is expected to be very

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.spectroscopyonline.com/view/ir-spectral-interpretation-potpourri-carbohydrates-and-alkynes
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://openstax.org/books/organic-chemistry/pages/15-7-spectroscopy-of-aromatic-compounds
https://www.spcmc.ac.in/uploads/1716615974_PPT-9PART-3IR.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/profile/Andrew-Pienaar/post/What-are-steps-to-interpret-FTIR/attachment/59d624e579197b8077983369/AS%3A315241945075713%401452170944486/download/05+IR+chart.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I_(Liu)/06%3A_Structural_Identification_of_Organic_Compounds-_IR_and_NMR_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands
https://www.jove.com/science-education/v/13034/ir-frequency-region-alkyne-and-nitrile-stretching
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://openstax.org/books/organic-chemistry/pages/15-7-spectroscopy-of-aromatic-compounds
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.bartleby.com/subject/science/chemistry/concepts/ir-spectrum-of-anisole
https://www.pearson.com/channels/organic-chemistry/asset/3d327084/the-ir-spectrum-for-anisole-contains-two-c-o-stretching-bands-in-the-fingerprint
https://www.bartleby.com/subject/science/chemistry/concepts/ir-spectrum-of-anisole
https://www.pearson.com/channels/organic-chemistry/asset/3d327084/the-ir-spectrum-for-anisole-contains-two-c-o-stretching-bands-in-the-fingerprint
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://orgchemboulder.com/Spectroscopy/irtutor/alkynesir.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


similar to our target molecule, but will lack the C-Br stretching vibration in the low-

wavenumber region.[21][22]

Alternative 2: 2-Bromoanisole. This molecule removes the ethynyl group. Its spectrum will

lack the characteristic sharp ≡C-H stretch at ~3300 cm⁻¹ and the C≡C stretch near 2100

cm⁻¹.[3][23][24] This comparison highlights the most diagnostic peaks for the alkyne

functionality.

Table 2: Comparative Summary of Key IR Absorptions

Vibrational Mode
2-Bromo-4-ethynyl-
1-methoxybenzene
(Predicted)

4-
Ethynylanisole[21]
[22]

2-Bromoanisole[23]
[24]

≡C-H Stretch ~3300 cm⁻¹ ~3300 cm⁻¹ Absent

Aromatic C-H Stretch 3100-3000 cm⁻¹ 3100-3000 cm⁻¹ 3100-3000 cm⁻¹

Aliphatic C-H Stretch 3000-2850 cm⁻¹ 3000-2850 cm⁻¹ 3000-2850 cm⁻¹

C≡C Stretch 2140-2100 cm⁻¹ 2140-2100 cm⁻¹ Absent

Aromatic C=C Stretch ~1600, ~1500 cm⁻¹ ~1600, ~1500 cm⁻¹ ~1600, ~1500 cm⁻¹

Asymmetric Ar-O-C

Stretch
~1250 cm⁻¹ ~1250 cm⁻¹ ~1250 cm⁻¹

C-Br Stretch 690-515 cm⁻¹ Absent 690-515 cm⁻¹

Field-Proven Insights and Interpretation
For the drug development professional, rapid and accurate confirmation of structure is

paramount. When analyzing the IR spectrum of 2-Bromo-4-ethynyl-1-methoxybenzene, the

most telling features are the two peaks related to the terminal alkyne.

The ≡C-H Stretch (~3300 cm⁻¹): This peak is typically strong and noticeably sharp.[10][12]

Its presence is a highly reliable indicator of a terminal alkyne, as the O-H stretches that

appear in this region are characteristically broad due to hydrogen bonding.[12]

The C≡C Stretch (2140-2100 cm⁻¹): This absorption is in a relatively "quiet" region of the

spectrum where few other functional groups absorb.[10] While its intensity can be variable,
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its presence is strong confirmatory evidence.[12][18] The intensity is generally stronger for

terminal alkynes compared to internal ones due to a greater change in dipole moment during

the vibration.[16][18]

The strong absorption around 1250 cm⁻¹ is characteristic of the aryl-ether C-O stretch.[19] The

presence of the bromine atom is best confirmed by peaks in the lower fingerprint region (<700

cm⁻¹), though this area can be complex due to overlapping C-H out-of-plane bending

vibrations.[4]

Conclusion
The infrared spectrum of 2-Bromo-4-ethynyl-1-methoxybenzene is rich with information,

providing clear, distinct signatures for each of its key functional groups. The most diagnostic

peaks for researchers to focus on for rapid identification are the sharp ≡C-H stretch around

3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹. By comparing the experimental spectrum to

the data presented in this guide and to the spectra of simpler analogues like 4-ethynylanisole

and 2-bromoanisole, scientists can confidently verify the structure of this versatile synthetic

building block. This analytical rigor is a foundational step in ensuring the integrity of subsequent

research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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